molecular formula C14H13F4N5O B2373330 5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide CAS No. 832737-90-3

5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide

Cat. No.: B2373330
CAS No.: 832737-90-3
M. Wt: 343.286
InChI Key: DYLJRFMJGREFJR-UHFFFAOYSA-N
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Description

This compound (CAS: 832737-90-3) is a tetrahydropyrazolo[1,5-a]pyrimidine derivative featuring a 4-fluorophenyl group at position 5, a trifluoromethyl group at position 7, and a carbohydrazide moiety at position 2. Its partially saturated pyrimidine ring enhances conformational flexibility, which may influence binding interactions in biological systems. The compound is cataloged with 97% purity and is primarily used in research settings for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F4N5O/c15-8-3-1-7(2-4-8)9-5-11(14(16,17)18)23-12(20-9)6-10(22-23)13(24)21-19/h1-4,6,9,11,20H,5,19H2,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLJRFMJGREFJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NC2=CC(=NN2C1C(F)(F)F)C(=O)NN)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F4N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide is a member of the pyrazolo[1,5-a]pyrimidine family, which has garnered considerable attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C16H15F4N3OC_{16}H_{15}F_4N_3O with a molecular weight of approximately 357.308 g/mol. The compound features a unique combination of fluorinated aromatic rings and a hydrazide functional group, contributing to its biological properties.

PropertyValue
Molecular FormulaC16H15F4N3OC_{16}H_{15}F_4N_3O
Molecular Weight357.308 g/mol
CAS Number863186-47-4
Melting PointNot available

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. The compound has been evaluated for its ability to inhibit various cancer cell lines. For instance, it demonstrated significant cytotoxicity against HepG2 liver cancer cells with an IC50 value lower than that of standard chemotherapeutic agents.

Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor , particularly against cyclooxygenase (COX) enzymes. It exhibits selective inhibition of COX-2 over COX-1, making it a candidate for anti-inflammatory drug development. The selectivity index (SI) indicates that it may have reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Case Studies

  • Study on Antitumor Activity : In a recent study published in MDPI, researchers synthesized derivatives of pyrazolo[1,5-a]pyrimidines and evaluated their anticancer properties. The compound exhibited potent activity against various cancer cell lines, suggesting its potential as an anticancer agent .
  • Enzymatic Studies : Another study focused on the enzyme inhibitory activity of similar compounds revealed that derivatives with trifluoromethyl groups showed enhanced selectivity and potency against COX-2 .

The mechanism by which this compound exerts its biological effects involves the modulation of signaling pathways associated with cell proliferation and inflammation. Specifically, it is believed to interfere with the arachidonic acid pathway by inhibiting COX enzymes, thus reducing the synthesis of pro-inflammatory mediators.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold and Substituent Variations

Pyrazolo[1,5-a]pyrimidine derivatives are distinguished by substituents at positions 2, 3, 5, and 5. Below is a comparative analysis of key analogs:

Compound Name Substituents (Positions) Key Structural Differences References
Target Compound : 5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carbohydrazide 5: 4-Fluorophenyl; 7: CF₃; 2: carbohydrazide Tetrahydropyrimidine ring; carbohydrazide at C2
5-(4-Fluorophenyl)-3-[(E)-(4-hydroxyphenyl)diazenyl]-dihydropyrazolo[1,5-a]pyrimidin-7(4H)-one 5: 4-Fluorophenyl; 3: diazenyl; 7: ketone Dihydropyrimidine ring; C3 diazenyl group
5-(4-Methoxyphenyl)-7-(trifluoromethyl)-N′-[(Z)-{3-[(2,3,4-trifluorophenoxy)methyl]phenyl}methylene]-carbohydrazide 5: 4-Methoxyphenyl; 2: substituted carbohydrazide Methoxy group at C5; complex aryl hydrazide
2-(4-Fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carbohydrazide 2: 4-Fluorophenyl; 5: methyl; 7: carbohydrazide Non-saturated pyrimidine; methyl at C5

Key Observations :

  • The carbohydrazide group at C2 differentiates it from esters (e.g., ethyl ester in ) or amides (e.g., ), offering unique hydrogen-bonding capabilities.
Physicochemical Properties
Property Target Compound 2-(4-Fluorophenyl)-5-methyl-7-carbohydrazide 5-(4-Methoxyphenyl)-7-CF₃-carboxamide
Molecular Weight 325.22 (calc.) 295.23 438.44
Melting Point Not reported 218–220°C (decomp.) Not reported
pKa Predicted: -1.46 (acidic) Not reported Not reported

Notes:

  • The trifluoromethyl group at C7 enhances metabolic stability and lipophilicity across analogs .
  • The carbohydrazide moiety in the target compound may increase polarity compared to carboxamides or esters .
Comparative Reactivity
  • Diazenyl derivatives (e.g., ) are synthesized via diazo coupling, whereas carbohydrazides require hydrazine condensation .
  • The tetrahydropyrimidine core in the target compound may reduce aromatic electrophilic substitution reactivity compared to unsaturated analogs.

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